1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 2034322-64-8
VCID: VC6554603
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.41
* For research use only. Not for human or veterinary use.

Description |
1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring a unique combination of functional groups, including a tetrahydro-2H-pyran ring, a pyrazole ring, and a thiophene group. This compound falls under the category of urea derivatives, which are known for their diverse applications in medicinal chemistry, particularly in pharmacology. SynthesisThe synthesis of 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yields and purity of the final product. Techniques such as chromatography are frequently employed for purification. Chemical Reactions and StabilityThis compound can undergo various chemical reactions typical of urea derivatives:
Understanding these reactions helps predict the compound's behavior in biological systems and its potential interactions with other molecules. Biological Activity and Potential ApplicationsResearch indicates that similar compounds exhibit significant biological activities, suggesting that 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea may also possess therapeutic potential. The mechanism by which it exerts its effects may involve interactions with specific enzymes or receptors in biological systems.
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CAS No. | 2034322-64-8 | ||||||
Product Name | 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea | ||||||
Molecular Formula | C15H20N4O2S | ||||||
Molecular Weight | 320.41 | ||||||
IUPAC Name | 1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea | ||||||
Standard InChI | InChI=1S/C15H20N4O2S/c20-15(16-9-14-5-3-7-22-14)18-12-8-17-19(10-12)11-13-4-1-2-6-21-13/h3,5,7-8,10,13H,1-2,4,6,9,11H2,(H2,16,18,20) | ||||||
Standard InChIKey | GZBQZKUGHCELQT-UHFFFAOYSA-N | ||||||
SMILES | C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CS3 | ||||||
Solubility | not available | ||||||
PubChem Compound | 121017017 | ||||||
Last Modified | Aug 18 2023 |
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